molecular formula C11H17NO2 B13608414 3-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol

3-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol

Cat. No.: B13608414
M. Wt: 195.26 g/mol
InChI Key: QXLKSEFVVTYGTC-UHFFFAOYSA-N
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Description

3-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol is an organic compound that belongs to the class of propanolamines It features a hydroxy group at the first carbon, an amino group at the second carbon, and a methoxy-methylphenyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methoxy-5-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amino alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation for the reduction step, which allows for greater scalability and efficiency. The reaction conditions typically include elevated temperatures and pressures to facilitate the reduction process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Formation of 3-oxo-2-(2-methoxy-5-methylphenyl)propan-1-ol.

    Reduction: Formation of 3-amino-2-(2-methoxy-5-methylphenyl)propan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used as a building block for the synthesis of biologically active compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups allow it to form hydrogen bonds and interact with active sites, potentially inhibiting or activating certain biological pathways. The methoxy-methylphenyl group provides additional hydrophobic interactions, enhancing its binding affinity.

Comparison with Similar Compounds

  • 3-Amino-3-(4-methoxyphenyl)propan-1-ol
  • 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
  • 3-Amino-3-cyclohexylpropan-1-ol

Comparison: Compared to these similar compounds, 3-Amino-2-(2-methoxy-5-methylphenyl)propan-1-ol is unique due to the presence of the methoxy-methylphenyl group, which provides distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-amino-2-(2-methoxy-5-methylphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO2/c1-8-3-4-11(14-2)10(5-8)9(6-12)7-13/h3-5,9,13H,6-7,12H2,1-2H3

InChI Key

QXLKSEFVVTYGTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(CN)CO

Origin of Product

United States

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